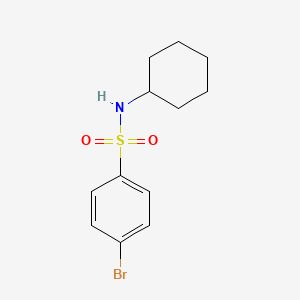

4-bromo-N-cyclohexylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-cyclohexylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATZMSCJHBJRTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355013 | |

| Record name | 4-bromo-N-cyclohexylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7454-76-4 | |

| Record name | 4-bromo-N-cyclohexylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-N-cyclohexylbenzenesulfonamide

Introduction and Strategic Overview

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] Its unique physicochemical properties, including the ability to act as a hydrogen bond acceptor and its improved hydrolytic stability compared to amides, make it a valuable bioisostere in drug design.[2] 4-bromo-N-cyclohexylbenzenesulfonamide is a key synthetic intermediate and a structural motif worthy of investigation for its potential biological activities, building upon the established legacy of benzenesulfonamides as carbonic anhydrase inhibitors, anticancer, and antimicrobial agents.[3]

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind the procedural choices, ensuring a robust and reproducible methodology grounded in established chemical principles. The core of this synthesis lies in the classic and highly efficient coupling of an amine with a sulfonyl chloride, a reaction favored for its straightforward nature and typically high yields.[1][4]

Core Synthesis Principles and Mechanism

The formation of a sulfonamide bond is fundamentally a nucleophilic substitution reaction. The most direct and common pathway involves the reaction of a primary or secondary amine with a sulfonyl halide.[4] In this specific synthesis, the nucleophilic nitrogen atom of cyclohexylamine attacks the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride.

The causality of this pathway is clear:

-

Electrophilicity of the Sulfonyl Chloride: The sulfur atom in 4-bromobenzenesulfonyl chloride is highly electron-deficient. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it an excellent target for nucleophilic attack.

-

Nucleophilicity of the Amine: The lone pair of electrons on the nitrogen atom of cyclohexylamine makes it a potent nucleophile, capable of initiating the bond-forming step.

-

Role of the Base: The reaction liberates one equivalent of hydrochloric acid (HCl). A base, such as sodium carbonate or pyridine, is required to neutralize this acidic byproduct.[1] This is critical because the protonation of the starting amine by the generated HCl would render it non-nucleophilic, effectively quenching the reaction.

The accepted mechanism proceeds as follows:

Detailed Experimental Protocol

This protocol is adapted from a verified procedure for the synthesis of this compound.[5]

Reagents, Materials, and Equipment

Table 1: Properties of Key Reagents and Product

| Compound | Formula | MW ( g/mol ) | CAS No. |

|---|---|---|---|

| 4-Bromobenzenesulfonyl chloride | C₆H₄BrClO₂S | 255.52 | 98-58-8[6] |

| Cyclohexylamine | C₆H₁₃N | 99.17 | 108-91-8 |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 497-19-8 |

| this compound | C₁₂H₁₆BrNO₂S | 318.23[7] | 7454-76-4[7] |

-

Equipment:

-

Magnetic stirrer with stir bar

-

Beakers (appropriate sizes)

-

Graduated cylinders

-

pH meter or pH paper

-

Buchner funnel and filter flask

-

Standard laboratory glassware for recrystallization

-

Fume hood

-

Step-by-Step Synthesis Workflow

The overall experimental process is summarized in the following workflow diagram.

Detailed Procedure

Table 2: Summary of Experimental Conditions

| Parameter | Value | Rationale |

|---|---|---|

| Stoichiometry | ~1:1 (Sulfonyl chloride : Amine) | Ensures efficient conversion of the limiting reagent.[5] |

| Solvent | Distilled Water | Facilitates the reaction and the dissolution of the base.[5] |

| Base | 3% Sodium Carbonate Solution | Neutralizes HCl byproduct to prevent amine protonation.[5] |

| pH | 8 | Maintains amine nucleophilicity and facilitates the reaction.[5] |

| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate.[5] |

| Purification | Recrystallization (Ethyl Acetate) | Effective method for purifying the solid product.[8] |

-

Preparation: In a beaker, dissolve 4-bromobenzenesulfonyl chloride (499 mg, 1.96 mmol) in 10 ml of distilled water. This may form a slurry, which is acceptable for the subsequent steps.[5]

-

Amine Addition: While stirring the sulfonyl chloride solution at room temperature, slowly add cyclohexylamine (225 µL, 1.96 mmol).[5] The equimolar addition is crucial for maximizing yield and minimizing unreacted starting materials.

-

pH Adjustment: Immediately begin monitoring the pH of the reaction mixture. Add a 3% aqueous solution of sodium carbonate dropwise to maintain the pH at approximately 8.[5] The formation of a white precipitate should be observed as the reaction proceeds.

-

Reaction Completion & Isolation: Continue stirring the mixture at room temperature. Once the reaction is complete (typically indicated by the cessation of pH change and stable precipitation), filter the resulting solid precipitate using a Buchner funnel.[8]

-

Purification: Wash the crude product with cold distilled water to remove any inorganic salts. Dry the product and then recrystallize it from hot ethyl acetate to yield colorless prisms of pure this compound.[8]

Product Characterization and Validation

Confirming the structure and purity of the final compound is a critical, self-validating step of any synthesis.

Table 3: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆BrNO₂S | PubChem[7] |

| Molecular Weight | 318.24 g/mol | Acta Cryst.[5] |

| Appearance | Colorless prisms | ResearchGate[8] |

| Melting Point | 375 K (102 °C) | ResearchGate[8] |

| ¹³C NMR Spectra | Data available | PubChem[7] |

| Crystal Structure | Monoclinic, P2₁/c | Acta Cryst.[5][8] |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The spectra should show characteristic peaks for the aromatic protons of the bromophenyl group and the aliphatic protons of the cyclohexyl ring.

-

X-ray Crystallography: The crystal structure of the title compound has been determined, revealing an L-shaped conformation with intermolecular N—H⋯O hydrogen bonds.[5][8][9] This provides the most definitive structural proof.

Critical Safety and Handling Precautions

Adherence to strict safety protocols is non-negotiable. Both reactants possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

-

4-Bromobenzenesulfonyl Chloride:

-

Hazards: Corrosive. Causes severe skin burns and eye damage.[10][11] It is also moisture-sensitive and can release toxic gas upon contact with water.[12][13]

-

Handling: Must be handled in a chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[12][14] Store under an inert atmosphere and away from moisture.[10]

-

-

Cyclohexylamine:

-

Hazards: Flammable liquid and vapor. It is toxic if swallowed or inhaled and causes severe skin burns and eye damage.

-

Handling: Use in a well-ventilated fume hood, away from ignition sources. All standard PPE is required.

-

-

General Precautions:

-

An eyewash station and safety shower must be readily accessible.[14]

-

Dispose of all chemical waste in accordance with local, regional, and national regulations.

-

By understanding the chemical principles, following a validated protocol, and adhering to rigorous safety standards, the synthesis of this compound can be performed efficiently and safely, providing a valuable compound for further research and development.

References

- Brough, P. A., & Fisher, A. J. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry.

- Fun, H. K., et al. (2008). Preparation of sulfonamides from N-silylamines.

- PubChem. (n.d.). This compound.

- Macmillan Group. (2023).

- Various Authors. (2023). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.

- St. Amant, A. H., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

- John, P., et al. (2010). This compound.

- John, P., et al. (2010). This compound.

- Acros Organics. (2025).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromobenzenesulfonyl Chloride, 98%. Cole-Parmer. [Link]

- John, P., et al. (2010). 4-Bromo-N-cyclo-hexyl-benzene-sulfonamide. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. 4-Bromo-N-cyclohexylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound | C12H16BrNO2S | CID 789094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Bromo-N-cyclo-hexyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-bromo-N-cyclohexylbenzenesulfonamide

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-N-cyclohexylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for the structural elucidation of this molecule using ¹H NMR spectroscopy. We will explore the predicted chemical shifts, multiplicity patterns, and coupling constants, underpinned by a robust understanding of molecular structure and magnetic environments.

Introduction: The Role of NMR in Sulfonamide Characterization

Sulfonamides are a critical class of compounds in medicinal chemistry, renowned for their antibacterial properties and diverse pharmacological applications. The precise characterization of their molecular structure is paramount for understanding their mechanism of action, structure-activity relationships (SAR), and for ensuring quality control in drug manufacturing. ¹H NMR spectroscopy stands as an unparalleled, non-destructive analytical technique for this purpose, offering detailed insights into the electronic and steric environment of each proton within a molecule.

This compound combines a para-substituted aromatic ring with a saturated cyclohexyl moiety, presenting a rich and illustrative ¹H NMR spectrum. The analysis of this spectrum requires an appreciation of several key NMR concepts, including chemical equivalence, spin-spin coupling, and the influence of anisotropic effects from the aromatic ring and the conformational dynamics of the cyclohexane ring.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is best understood by dissecting the molecule into its three key proton-bearing fragments: the aromatic ring, the cyclohexyl group, and the sulfonamide N-H proton. The predicted spectrum is based on established chemical shift theory and empirical data from analogous structures.[1][2][3]

The Aromatic Region: An AA'BB' Spin System

The protons on the para-substituted benzene ring are chemically non-equivalent due to the different electronic effects of the bromine atom and the sulfonamide group. The protons ortho to the sulfonamide group (H-2 and H-6) are in a different chemical environment than the protons ortho to the bromine atom (H-3 and H-5). This arrangement gives rise to a classic AA'BB' spin system, which often appears as two distinct doublets, especially at higher field strengths.[4]

-

H-2 & H-6 (ortho to -SO₂NH-): The sulfonyl group is strongly electron-withdrawing, which deshields the adjacent protons. Therefore, the signal for H-2 and H-6 is expected to appear further downfield.

-

H-3 & H-5 (ortho to -Br): The bromine atom is also electron-withdrawing but to a lesser extent than the sulfonyl group. These protons will be deshielded relative to benzene but are expected to be upfield from H-2 and H-6.

The coupling between these adjacent protons (³J) typically results in a doublet for each pair of equivalent protons. The characteristic ortho coupling constant (³J_ortho) in benzene rings is typically in the range of 7-10 Hz.[3]

The Cyclohexyl Region: Conformational Dynamics and Signal Complexity

The ten protons of the cyclohexane ring will appear in the aliphatic region of the spectrum, generally between 1.0 and 3.5 ppm. The signals are expected to be complex and overlapping due to the conformational flexibility of the ring (chair-chair interconversion) and the numerous spin-spin couplings.[5][6] At room temperature, this interconversion is often rapid on the NMR timescale, leading to averaged signals for the axial and equatorial protons.[7] However, the bulky sulfonamide group may influence the conformational equilibrium.

-

H-1' (Methine Proton): The proton on the carbon directly attached to the nitrogen (C-1') is the most deshielded of the cyclohexyl protons due to the inductive effect of the adjacent nitrogen atom. It is expected to appear as a multiplet due to coupling with the adjacent axial and equatorial protons on C-2' and C-6'.

-

Axial and Equatorial Protons: In a fixed chair conformation, axial and equatorial protons have distinct chemical shifts. Typically, equatorial protons are found slightly downfield from their axial counterparts due to the anisotropic effect of C-C single bonds.[8] The protons on the same carbon (geminal protons) are diastereotopic and will have different chemical shifts and will couple to each other (²J or geminal coupling). They will also exhibit vicinal coupling (³J) with protons on adjacent carbons, with the magnitude of the coupling constant being dependent on the dihedral angle (Karplus relationship).[9][10]

-

³J_axial-axial (³J_aa) is typically large (8-13 Hz).

-

³J_axial-equatorial (³J_ae) and ³J_equatorial-equatorial (³J_ee) are smaller (2-5 Hz). The result is a series of complex, overlapping multiplets for the remaining eight protons of the cyclohexane ring.

-

The Sulfonamide N-H Proton

The proton attached to the nitrogen of the sulfonamide group (-SO₂NH-) is acidic and its chemical shift is highly variable, depending on the solvent, concentration, and temperature due to hydrogen bonding effects.[8][11] It typically appears as a broad singlet and can range from approximately 4 to 10 ppm.[11][12] In some cases, coupling to the adjacent methine proton (H-1') of the cyclohexyl ring may be observed, resulting in a doublet. Deuterium exchange (by adding a drop of D₂O to the NMR tube) can be used to confirm the identity of this peak, as the N-H proton will be replaced by deuterium, causing the signal to disappear from the spectrum.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-2, H-6 (Aromatic) | 7.8 - 8.0 | Doublet (d) | 2H | ³J_ortho ≈ 8-9 |

| H-3, H-5 (Aromatic) | 7.6 - 7.8 | Doublet (d) | 2H | ³J_ortho ≈ 8-9 |

| N-H (Sulfonamide) | 4.0 - 9.0 (variable) | Broad Singlet (br s) or Doublet (d) | 1H | ³J_H-N-C-H (if observed) |

| H-1' (Cyclohexyl, CH) | 3.0 - 3.5 | Multiplet (m) | 1H | - |

| H-2', H-6' (Cyclohexyl, CH₂) | 1.6 - 2.0 | Multiplet (m) | 4H | - |

| H-3', H-5' (Cyclohexyl, CH₂) | 1.2 - 1.6 | Multiplet (m) | 4H | - |

| H-4' (Cyclohexyl, CH₂) | 1.0 - 1.4 | Multiplet (m) | 2H | - |

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum of this compound.

Materials and Equipment

-

This compound sample

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)

-

5 mm NMR tubes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher for better resolution)

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ is a good starting point, but DMSO-d₆ may be preferred to better resolve the N-H proton).

-

Ensure the solvent contains an internal standard (typically 0.03% TMS).

-

Vortex the vial until the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 scans (can be increased for dilute samples)

-

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the multiplicities and measure the coupling constants.

-

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound and the distinct proton environments discussed in this guide.

Figure 1. Molecular structure of this compound with key proton environments highlighted.

Conclusion

The ¹H NMR spectrum of this compound offers a valuable case study for the application of fundamental NMR principles to the structural elucidation of pharmacologically relevant molecules. A thorough analysis of the aromatic region reveals the characteristic AA'BB' pattern of a para-substituted benzene ring, while the aliphatic region showcases the complex multiplets arising from the conformationally mobile cyclohexyl group. The position and appearance of the sulfonamide N-H proton provide further structural confirmation. This guide provides the theoretical framework and practical methodology for researchers to confidently interpret the ¹H NMR spectrum of this and related sulfonamide compounds, thereby supporting advancements in medicinal chemistry and drug development.

References

- Cavanaugh, J. R., & Dailey, B. P. (1962). NMR Spectra of Some Cyclohexyl Derivatives. The Journal of Chemical Physics, 36(12), 3175-3178. [Link]

- John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1753. [Link]

- LibreTexts. (2021). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

- LibreTexts. (2023). J-coupling. Chemistry LibreTexts. [Link]

- LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]

- MRI Questions. (2015). 5.2 Chemical Shift. MRI Questions. [Link]

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]

- Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Coupling Constants.

- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 296. [Link]

- YouTube. (2023). NMR 5: Coupling Constants. Ben's Chem Videos. [Link]

- YouTube. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Rogue Chem. [Link]

- YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. mriquestions.com [mriquestions.com]

- 9. m.youtube.com [m.youtube.com]

- 10. J-coupling - Wikipedia [en.wikipedia.org]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the 13C NMR Data of 4-bromo-N-cyclohexylbenzenesulfonamide

This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) data for 4-bromo-N-cyclohexylbenzenesulfonamide. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the predicted 13C NMR spectrum, the underlying principles of the technique, a detailed experimental protocol for data acquisition, and the structural insights gleaned from the spectral data.

Introduction: The Significance of 13C NMR in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the carbon framework of a molecule.[1][2] Unlike 1H NMR, which focuses on the protons, 13C NMR reveals the number of non-equivalent carbon atoms and their chemical environments.[3] This is particularly crucial for the structural verification of newly synthesized compounds like this compound, a molecule of interest in medicinal chemistry and materials science. The wide chemical shift range in 13C NMR (typically 0-220 ppm) minimizes signal overlap, allowing for the distinct resolution of individual carbon atoms.[3][4]

Predicted 13C NMR Spectrum of this compound

While a publicly available, fully assigned 13C NMR spectrum for this compound is not readily accessible without a subscription to specialized databases[5], a reliable prediction can be formulated by analyzing the known chemical shifts of its precursors: 4-bromobenzenesulfonyl chloride[6] and cyclohexylamine[7], and by applying established principles of 13C NMR spectroscopy.[8][9]

The structure of this compound is as follows:

Caption: Molecular structure of this compound with carbon numbering.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1 (C-Br) | ~128 | The carbon directly attached to bromine (ipso-carbon) is expected to be shielded due to the "heavy atom effect," resulting in a chemical shift slightly downfield from an unsubstituted benzene ring.[10] |

| C2, C6 | ~129 | These carbons are ortho to the bromine and meta to the sulfonamide group. Their chemical shifts will be influenced by both substituents. |

| C3, C5 | ~132 | These carbons are meta to the bromine and ortho to the sulfonamide group. The electron-withdrawing nature of the sulfonamide group will cause a downfield shift. |

| C4 (C-S) | ~140 | The carbon attached to the sulfur atom of the sulfonamide group will be significantly deshielded and appear at a lower field. |

| C7 (N-CH) | ~53 | This is the methine carbon of the cyclohexyl ring directly attached to the nitrogen atom. The electronegative nitrogen causes a significant downfield shift compared to other cyclohexyl carbons.[11] |

| C8, C12 | ~33 | These are the methylene carbons adjacent to the N-CH carbon in the cyclohexyl ring. |

| C9, C11 | ~25 | These methylene carbons are one position further away from the nitrogen. |

| C10 | ~24 | This is the methylene carbon at the para position relative to the nitrogen in the cyclohexyl ring. |

Experimental Protocol for 13C NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Dissolve 20-50 mg of the synthesized and purified this compound[12] in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can influence chemical shifts.[13]

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[14]

2. NMR Spectrometer Setup:

-

The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

-

Tune and match the 13C probe to the correct frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be observed.

-

Number of Scans (NS): Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[2][15]

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shift range.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0 ppm.

-

Integrate the peaks (note: in standard 13C NMR, peak integrals are not directly proportional to the number of carbons).[3]

Caption: Experimental workflow for 13C NMR data acquisition and processing.

Interpretation and Structural Insights

The predicted 13C NMR spectrum provides a unique fingerprint of the carbon skeleton of this compound. The presence of eight distinct signals would confirm the expected number of non-equivalent carbon atoms in the molecule, assuming the ortho and meta carbons of the benzene ring and the corresponding pairs of carbons in the cyclohexyl ring are chemically equivalent due to free rotation.

-

Aromatic Region (120-145 ppm): The four signals in this region correspond to the six carbons of the 4-bromophenyl group. The downfield shift of C4 confirms its attachment to the electron-withdrawing sulfonyl group. The chemical shifts of the other aromatic carbons are influenced by the interplay of the inductive and resonance effects of the bromine and sulfonamide substituents.

-

Aliphatic Region (20-60 ppm): The four signals in this region are characteristic of the cyclohexyl group. The most downfield signal (around 53 ppm) is unambiguously assigned to the methine carbon (C7) directly bonded to the nitrogen, due to the deshielding effect of the electronegative nitrogen atom. The remaining three signals correspond to the five methylene carbons, with their chemical shifts reflecting their distance from the nitrogen atom.

For a more detailed analysis and unambiguous assignment, advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be employed. A DEPT-135 experiment, for instance, would show CH and CH3 signals as positive peaks, while CH2 signals would appear as negative peaks, and quaternary carbons would be absent. This would allow for the definitive identification of the methine and methylene carbons in the cyclohexyl ring and the quaternary carbons in the benzene ring.

Conclusion

This technical guide has provided a comprehensive overview of the 13C NMR data for this compound. By combining predictive analysis based on known precursor data with established spectroscopic principles, a detailed interpretation of the expected spectrum has been presented. The outlined experimental protocol serves as a robust methodology for acquiring high-quality data. 13C NMR spectroscopy, as demonstrated, is an indispensable tool for the structural elucidation and verification of synthetic compounds, providing critical insights for researchers and scientists in the field of drug development and chemical sciences.

References

- Studylib.

- Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]

- Fiveable. 13.13 Uses of 13C NMR Spectroscopy. [Link]

- Slideshare. C-13 NMR Spectroscopy. [Link]

- Unknown. 13C-NMR. [Link]

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

- Scribd.

- Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. [Link]

- Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. [Link]

- Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

- ResearchGate. Chemical shifts of carbon atoms in the 13 C NMR spectra for... [Link]

- Chemical Shifts. This compound. [Link]

- BMRB. Cyclohexylamine. [Link]

- Unknown. Chem 117 Reference Spectra Spring 2011. [Link]

- Unknown. 13-C NMR Chemical Shift Table.pdf. [Link]

- Oregon State University. 13C NMR Chemical Shifts. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

- ResearchGate. (2010). This compound. [Link]

- PubChem. This compound. [Link]

- PubMed Central. This compound. [Link]

- UM Research Repository. (2019, January 31). This compound. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C-13 NMR Spectroscopy | PPTX [slideshare.net]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-Bromobenzenesulfonyl chloride(98-58-8) 13C NMR spectrum [chemicalbook.com]

- 7. Cyclohexylamine(108-91-8) 13C NMR [m.chemicalbook.com]

- 8. studylib.net [studylib.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. bmse000451 Cyclohexylamine at BMRB [bmrb.io]

- 12. researchgate.net [researchgate.net]

- 13. compoundchem.com [compoundchem.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. compoundchem.com [compoundchem.com]

An In-depth Technical Guide to the FT-IR Analysis of 4-bromo-N-cyclohexylbenzenesulfonamide

This guide provides a comprehensive exploration of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-bromo-N-cyclohexylbenzenesulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and spectral interpretation of this sulfonamide derivative.

Introduction: The Role of FT-IR in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, FT-IR spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique. Its ability to probe the vibrational modes of molecules provides a unique fingerprint, enabling the identification of functional groups, elucidation of molecular structure, and assessment of sample purity. For a molecule like this compound, which possesses multiple functional moieties, FT-IR is an indispensable tool for structural confirmation and characterization. Sulfonamides are a significant class of compounds in medicinal chemistry, and understanding their spectroscopic properties is crucial for research and development.[1][2]

Molecular Structure and Vibrational Assignments

A thorough FT-IR analysis begins with a fundamental understanding of the molecule's structure and the expected vibrational frequencies of its constituent functional groups.

Caption: Molecular Structure of this compound.

The key functional groups and their expected FT-IR absorption regions are:

-

Sulfonamide Group (SO₂NH): This group is characterized by strong, distinct stretching vibrations. The asymmetric (νₐₛ SO₂) and symmetric (νₛ SO₂) stretching modes of the SO₂ moiety typically appear in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[3] The S-N stretching vibration is expected around 924–906 cm⁻¹.[3][4] The N-H stretching of a secondary sulfonamide will present a single band, typically in the range of 3230-3255 cm⁻¹.[2]

-

Para-Substituted Benzene Ring: The aromatic ring exhibits several characteristic vibrations. The C-H stretching vibrations appear above 3000 cm⁻¹. The C=C in-ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region. The para-substitution pattern gives rise to a strong out-of-plane C-H bending vibration in the 860–800 cm⁻¹ range.

-

Cyclohexyl Group: The saturated cyclohexyl ring will show strong C-H stretching absorptions from the CH₂ groups in the 2950–2845 cm⁻¹ range.[5] The CH₂ scissoring (bending) vibrations are expected around 1480–1440 cm⁻¹.[5][6]

-

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is typically found in the lower frequency "fingerprint" region of the spectrum, generally below 700 cm⁻¹.[7][8]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The choice of sampling technique is critical for obtaining a reliable FT-IR spectrum. For a solid sample like this compound, the two most common methods are Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Technique

This classic technique involves dispersing the sample in a dry, IR-transparent matrix.

-

Rationale: This method provides high-quality transmission spectra with sharp, well-resolved peaks, ideal for detailed structural analysis and comparison with reference spectra.

-

Protocol:

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A typical acquisition might involve 16-32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

-

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid sampling technique that requires minimal sample preparation.

-

Rationale: ATR is ideal for rapid screening and analysis of solid samples without the need for grinding or pressing pellets. It is less sensitive to sample thickness and particle size effects.

-

Protocol:

-

Instrument Setup: Ensure the ATR crystal (commonly diamond or germanium) is clean.

-

Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the spectrum using similar parameters to the KBr method (16-32 scans, 4 cm⁻¹ resolution).

-

Caption: Generalized workflow for FT-IR analysis of a solid sample.

Interpretation of the FT-IR Spectrum of this compound

The following table summarizes the expected and commonly observed vibrational bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3250 | Medium, Sharp | N-H Stretching | Secondary Sulfonamide |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretching | Benzene Ring |

| 2935 & 2855 | Strong | Asymmetric & Symmetric CH₂ Stretching | Cyclohexyl Ring |

| ~1580 | Medium | C=C Stretching | Benzene Ring |

| ~1450 | Medium | CH₂ Scissoring | Cyclohexyl Ring |

| ~1330 | Strong | Asymmetric SO₂ Stretching | Sulfonamide |

| ~1160 | Strong | Symmetric SO₂ Stretching | Sulfonamide |

| ~910 | Medium | S-N Stretching | Sulfonamide |

| ~830 | Strong | C-H Out-of-plane Bending | p-Substituted Benzene |

| Below 700 | Medium-Weak | C-Br Stretching | Aryl Halide |

Data compiled from multiple spectroscopic resources.[3][5][7][8]

Key Spectral Features and Insights:

-

N-H Stretch: The presence of a single, relatively sharp band around 3250 cm⁻¹ is a key indicator of the N-monosubstituted sulfonamide. Its position can be influenced by hydrogen bonding in the solid state.

-

SO₂ Stretches: The two strong bands around 1330 cm⁻¹ and 1160 cm⁻¹ are the most prominent features of the sulfonamide group and serve as a definitive confirmation of its presence.[9]

-

Aliphatic vs. Aromatic C-H: The spectrum will clearly distinguish between the C-H stretching vibrations of the saturated cyclohexyl ring (below 3000 cm⁻¹) and the aromatic benzene ring (above 3000 cm⁻¹).

-

Substitution Pattern: A strong absorption in the 860-800 cm⁻¹ region is highly characteristic of a 1,4-disubstituted (para) benzene ring, confirming the position of the bromo and sulfonamide groups.

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions, including C-C stretching, various bending modes, and the C-Br stretch. This "fingerprint" is unique to the molecule and is invaluable for final identification by comparison with a reference spectrum.

Conclusion

FT-IR spectroscopy provides a powerful and efficient method for the structural characterization of this compound. By understanding the characteristic vibrational frequencies of the sulfonamide, p-substituted bromophenyl, and cyclohexyl moieties, researchers can confidently confirm the identity and assess the purity of this compound. The protocols outlined in this guide, coupled with a systematic approach to spectral interpretation, form a robust framework for the application of FT-IR in a pharmaceutical research and development setting.

References

- Tanaka, Y., & Tanaka, Y. (1968). [Infrared absorption spectra of organic sulfur compounds. IV. Studies on characteristic absorption bands of o-, m-, and p-substituted benzenesulfonamide derivatives]. Yakugaku Zasshi, 88(6), 695-8. [Link]

- (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.

- Tanaka, Y., & Tanaka, Y. (1965). INFRARED ABSORPTION SPECTRA OF ORGANIC SULFUR COMPOUNDS. I. STUDIES ON S-N STRETCHING BANDS OF BENZENESULFONAMIDE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 13(4), 399-405. [Link]

- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of cyclohexene.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69696, 4-Bromobenzenesulfonamide.

- Popova, A., et al. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. International Journal of Quantum Chemistry, 107(8), 1759-1770. [Link]

- Chandran, A., et al. (2011). FT-IR and Computational Study of Sulphaguanidine. Oriental Journal of Chemistry, 27(2), 611-617. [Link]

- University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions.

- Al-Masoudi, N. A., et al. (2014). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 6(1), 334-342. [https://www.rjpbcs.com/pdf/2014_5(2)/[8].pdf]([Link]8].pdf)

- Varghese, H. T., et al. (2011). Ft-Ir and Computational Study of Sulphaguanidine. Oriental Journal of Chemistry, 27(2), 611-617. [Link]

- ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide.

- Coblentz, W. W. (1945). Infrared absorption spectra of cyclo-hydrocarbons. Journal of Research of the National Bureau of Standards, 34(4), 351. [Link]

- ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion....

- ResearchGate. (n.d.). Selected FT IR Absorption Bands for and complexes.

- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]

- National Institute of Standards and Technology. (n.d.). Benzenesulfonamide. In NIST Chemistry WebBook.

- ResearchGate. (n.d.). FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers.

- University of California, Santa Cruz. (n.d.). IR Tables.

- ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper....

- National Institute of Standards and Technology. (n.d.). 2-Nitro-4-bromo-benzene-sulfonamide. In NIST Chemistry WebBook.

- LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of cyclohexane.

- Randall, H. M., et al. (1949). Infrared absorption spectra of seven cyclopentanes and five cyclohexanes. Journal of Research of the National Bureau of Standards, 42(6), 575. [Link]

- (n.d.). The features of IR spectrum.

- UCLA Chemistry. (n.d.). IR Chart.

- University of Pittsburgh. (n.d.). IR Lecture Notes.

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. Ft-Ir and Computational Study of Sulphaguanidine – Oriental Journal of Chemistry [orientjchem.org]

- 3. znaturforsch.com [znaturforsch.com]

- 4. INFRARED ABSORPTION SPECTRA OF ORGANIC SULFUR COMPOUNDS. I. STUDIES ON S-N STRETCHING BANDS OF BENZENESULFONAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. ripublication.com [ripublication.com]

An In-depth Technical Guide to the Mass Spectrometry of 4-bromo-N-cyclohexylbenzenesulfonamide

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-bromo-N-cyclohexylbenzenesulfonamide, a compound of interest in pharmaceutical research and development. As researchers, scientists, and drug development professionals, a thorough understanding of a molecule's behavior under mass spectrometric conditions is paramount for its unambiguous identification, structural elucidation, and quantification. This document is structured to provide not just procedural steps, but also the underlying scientific rationale for the presented methodologies, ensuring a robust and reproducible analytical approach.

Introduction: The Significance of Structural Elucidation

This compound belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry.[1] The structural integrity and purity of such compounds are critical to their therapeutic efficacy and safety. Mass spectrometry is an indispensable tool for confirming the molecular weight, determining the elemental composition, and elucidating the structure of these molecules through controlled fragmentation. This guide will delve into the expected fragmentation behavior of this compound under two common ionization techniques: Electrospray Ionization (ESI) and Electron Ionization (EI), providing a predictive framework for data interpretation.

Physicochemical Properties of this compound

A foundational understanding of the analyte's physicochemical properties is crucial for method development in mass spectrometry. These properties influence solubility, ionization efficiency, and chromatographic behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆BrNO₂S | PubChem CID 789094[2] |

| Molecular Weight | 318.23 g/mol | PubChem CID 789094[2] |

| Monoisotopic Mass | 317.00851 Da | PubChem CID 789094[2] |

| Topological Polar Surface Area | 54.6 Ų | PubChem CID 789094[2] |

| Structure | L-shaped conformation | Acta Cryst. (2010). E66, o1989[3] |

Sample Preparation: The Foundation of Accurate Analysis

The quality of mass spectrometry data is intrinsically linked to the cleanliness of the sample.[4] Proper sample preparation is essential to minimize matrix effects, such as ion suppression or enhancement, which can significantly impact the accuracy and reproducibility of the analysis.[5]

Protocol for Sample Preparation:

-

Solubilization: Dissolve an accurately weighed amount of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Serial Dilution: Perform serial dilutions of the stock solution with the initial mobile phase composition (for LC-MS) or a volatile solvent (for direct infusion) to prepare working standards at appropriate concentrations for analysis.

-

Filtration: For samples originating from complex matrices (e.g., reaction mixtures, biological fluids), a solid-phase extraction (SPE) or filtration step using a 0.22 µm syringe filter is recommended to remove particulate matter and other interferences.[6]

Mass Spectrometry Analysis: A Dual-Pronged Approach

To gain a comprehensive understanding of the molecule's fragmentation, employing both soft (ESI) and hard (EI) ionization techniques is recommended. High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is crucial for accurate mass measurements and elemental composition determination.[7]

ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode, which is ideal for determining the molecular weight and for subsequent fragmentation analysis (MS/MS).[8]

Experimental Workflow for ESI-MS/MS:

Caption: Experimental workflow for LC-ESI-MS/MS analysis.

Predicted ESI-MS/MS Fragmentation Pathway:

The fragmentation of aromatic sulfonamides in ESI-MS/MS is often characterized by the neutral loss of sulfur dioxide (SO₂), a rearrangement process that provides a diagnostic marker for this class of compounds.[9] The presence of an electron-withdrawing bromine atom on the phenyl ring may influence the fragmentation pathway.[9]

Caption: Predicted ESI-MS/MS fragmentation pathway.

Interpretation of the ESI-MS/MS Spectrum:

-

Molecular Ion: The most critical peak to identify is the protonated molecule, [M+H]⁺, which will appear as a doublet at m/z 318.02 and 320.02 due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

-

Loss of SO₂: A prominent fragment resulting from the neutral loss of SO₂ (64 Da) is expected at m/z 254.05 and 256.05.[10]

-

Cleavage of the S-N Bond: Cleavage of the sulfonamide bond can result in two characteristic fragments: the bromophenylsulfonyl cation at m/z 218.91 and 220.91, and the cyclohexylaminyl cation at m/z 98.10.

-

Further Fragmentation: The bromophenylsulfonyl cation may further lose SO₂ to yield the bromophenyl cation at m/z 154.96 and 156.96.

EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation.[11] This provides a detailed fragmentation pattern that can be used as a fingerprint for structural confirmation.

Experimental Protocol for GC-EI-MS:

For EI analysis, the analyte must be thermally stable and volatile. Gas chromatography (GC) is typically coupled with EI-MS.

-

GC Separation:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

EI-MS Detection:

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Predicted EI Fragmentation Pathway:

The fragmentation under EI will likely be more extensive than with ESI. The molecular ion [M]⁺˙ may be observed, but often at low abundance.

Caption: Predicted EI fragmentation pathway.

Interpretation of the EI Spectrum:

-

Molecular Ion: The molecular ion [M]⁺˙ at m/z 317.01 and 319.01 may be weak or absent.

-

Loss of the Cyclohexyl Radical: A significant fragment is expected from the loss of the cyclohexyl radical (•C₆H₁₁) at m/z 235.96 and 237.96.

-

Bromophenylsulfonyl Cation: The bromophenylsulfonyl cation at m/z 218.91 and 220.91 is also a likely prominent fragment.

-

Bromophenyl Cation: Subsequent loss of SO₂ from the bromophenylsulfonyl cation will yield the bromophenyl cation at m/z 154.96 and 156.96, which is often a base peak in the spectra of such compounds.

-

Cyclohexene Cation: A McLafferty-type rearrangement could lead to the formation of a cyclohexene radical cation at m/z 82.08.

Data Interpretation: A Self-Validating System

The trustworthiness of the identification comes from the convergence of multiple data points.

-

Accurate Mass Measurement: High-resolution mass spectrometry allows for the determination of the elemental composition of the parent ion and its fragments, providing a high degree of confidence in their identity.[12]

-

Isotopic Pattern: The characteristic 1:1 isotopic pattern of bromine serves as an internal validation for any bromine-containing fragment.

-

Fragmentation Logic: The observed fragments should be logically derivable from the parent molecule through known chemical fragmentation mechanisms. The presence of key fragments, such as the loss of SO₂, strongly supports the sulfonamide structure.

By combining the information from both ESI-MS/MS and EI-MS, a comprehensive and robust structural elucidation of this compound can be achieved. This dual-technique approach provides a self-validating system, where the data from one method corroborates the findings of the other, leading to an unambiguous identification of the compound.

References

- Sun, J., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 1034-1043.

- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.

- Li, F., & Wu, Y. (2014). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America, 32(11), 856-863.

- Wang, J. (2023). High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Journal of Pharmaceutical Analysis, 13(4), 321-325.

- Pharma Focus America. (2023). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement.

- Biocompare. (2019). Prepping Small Molecules for Mass Spec.

- Analyst. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analyst, 150(14), 2966-2978.

- Wikipedia. (n.d.). Sample preparation in mass spectrometry.

- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.

- ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.

- Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.

- ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry.

- John, P., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1989.

- Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photolysis.

- Todua, N. G., et al. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry, 25(6), 750-754.

- PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.

- ResearchGate. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science.

- ACS Publications. (2015). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry, 26(10), 1739-1746.

- YouTube. (2022). Electron impact ionization | ionization techniques in mass spectrometry | Mass spectrometry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. resolvemass.ca [resolvemass.ca]

- 3. benthamdirect.com [benthamdirect.com]

- 4. biocompare.com [biocompare.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organomation.com [organomation.com]

- 7. longdom.org [longdom.org]

- 8. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Crystal Structure of 4-bromo-N-cyclohexylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Solid-State Architecture of a Key Sulfonamide

The precise three-dimensional arrangement of atoms within a crystalline solid dictates its fundamental physicochemical properties, influencing everything from solubility and stability to biological activity. For professionals in drug development and materials science, a comprehensive understanding of crystal structure is therefore not merely academic; it is a critical component of rational design and optimization. This guide provides an in-depth technical exploration of the crystal structure of 4-bromo-N-cyclohexylbenzenesulfonamide, a molecule of interest within the broader class of sulfonamides, which are known for their diverse pharmacological applications. By dissecting its molecular geometry, intermolecular interactions, and packing motifs, we aim to provide a foundational understanding that can inform future research and development endeavors.

Experimental Synthesis and Crystallization: A Self-Validating Protocol

The journey to elucidating a crystal structure begins with the synthesis of high-purity, single-crystal-suitable material. The described protocol for this compound is a robust and reproducible method, the success of which is validated by the quality of the resulting diffraction data.

Synthesis Workflow

The synthesis of the title compound is achieved through a straightforward nucleophilic substitution reaction. The choice of an aqueous medium and the maintenance of a slightly alkaline pH are critical for facilitating the reaction and ensuring a clean product.

Caption: Synthetic workflow for this compound.

To a solution of 4-bromobenzenesulfonyl chloride (499 mg, 1.96 mmol) in 10 ml of distilled water, cyclohexylamine (225 µl, 1.96 mmol) was added with continuous stirring at room temperature.[1] The pH of the reaction mixture was carefully maintained at 8 using a 3% sodium carbonate solution.[1] The resulting precipitate was collected by filtration, dried, and subsequently recrystallized from ethyl acetate to yield colorless prisms suitable for single-crystal X-ray diffraction.[2] The melting point of the crystalline solid was determined to be 375 K.[2]

Single-Crystal X-ray Diffraction: The Definitive Structural Interrogation

The cornerstone of this guide is the high-quality crystallographic data obtained from single-crystal X-ray diffraction analysis. This technique provides an unambiguous determination of the atomic arrangement in the solid state.

Data Collection and Refinement

A suitable single crystal of the compound with dimensions 0.24 × 0.12 × 0.08 mm was mounted on a Bruker APEXII CCD diffractometer.[1] Data were collected at a temperature of 293 K using Mo Kα radiation (λ = 0.71073 Å).[2] A multi-scan absorption correction was applied using SADABS.[1][2] The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[2]

Crystallographic and Structural Data at a Glance

The crystallographic data for this compound (C₁₂H₁₆BrNO₂S) are summarized in the table below. This provides a quantitative snapshot of the crystal's fundamental geometric properties.

| Parameter | Value |

| Empirical Formula | C₁₂H₁₆BrNO₂S |

| Formula Weight | 318.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2539 (5) |

| b (Å) | 6.2575 (3) |

| c (Å) | 19.9743 (10) |

| β (°) | 97.214 (3) |

| Volume (ų) | 1395.48 (11) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.515 |

| Absorption Coefficient (mm⁻¹) | 3.09 |

| F(000) | 648 |

| Temperature (K) | 293 |

| Reflections Collected | 12505 |

| Independent Reflections | 3199 |

| R_int | 0.048 |

| Final R indices [I > 2σ(I)] | R1 = 0.048, wR2 = 0.132 |

| Goodness-of-fit on F² | 1.01 |

| CCDC Number | 788375 |

Data sourced from John et al. (2010).[1][2][3]

Molecular Structure: Conformation and Key Geometric Features

The molecule adopts a distinct L-shaped conformation, a key feature defined by the central C1–S1–N1–C7 torsion angle of -77.8 (3)°.[1][2][3] This spatial arrangement has significant implications for the overall crystal packing.

Caption: Key conformational features of the title compound.

The cyclohexyl ring adopts a stable chair conformation.[1] When viewed down the axis of the benzene ring, the cyclohexyl group is positioned almost side-on.[1] The orientation of the sulfonyl group relative to the benzene ring is noteworthy. The O2 atom is nearly coplanar with the ring, as indicated by the C2–C1–S1–O2 torsion angle of 18.8 (4)°.[1][2] In contrast, the O1 and N1 atoms are situated on opposite sides of the benzene ring plane, with C2–C1–S1–O1 and C2–C1–S1–N1 torsion angles of -109.1 (3)° and 136.8 (3)°, respectively.[1][2] This specific conformation facilitates the formation of intramolecular C–H···O contacts.[1]

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing of this compound is primarily governed by a network of hydrogen bonds, leading to a well-defined supramolecular architecture.

Hydrogen Bonding Network

The most significant intermolecular interaction is the N–H···O hydrogen bond.[1] Specifically, the hydrogen atom (H1n) on the nitrogen (N1) of the sulfonamide group forms a hydrogen bond with one of the sulfonyl oxygen atoms (O1) of an adjacent molecule. This interaction is characterized by an N1···O1 distance of 2.898 (4) Å and an N1–H1n···O1 angle of 169 (3)°.[1] These hydrogen bonds link the molecules into C(4) chains that propagate along the[4] direction (the b-axis of the unit cell).[1][2][3]

Caption: Schematic of the hydrogen-bonded chains in the crystal lattice.

Intramolecular Contacts

In addition to the intermolecular hydrogen bonds, short intramolecular C–H···O contacts are observed.[1][2][3] These involve the second sulfonyl oxygen atom (O2), which is not a participant in the primary intermolecular hydrogen bonding network.[1] Specifically, there are contacts between O2 and hydrogen atoms on the cyclohexyl ring (C7–H7···O2) and the benzene ring (C2–H2···O2).[2] This suggests that the conformation of the molecule is stabilized by these weak intramolecular interactions.

Conclusion: Structural Insights for Future Applications

The crystal structure of this compound reveals a molecule with a distinct L-shaped conformation that assembles into supramolecular chains via N–H···O hydrogen bonds. The detailed analysis of its solid-state architecture provides a crucial foundation for understanding its physical properties and for the rational design of related compounds with tailored functionalities. This knowledge is particularly valuable for scientists in the pharmaceutical and materials science fields, where control over molecular conformation and crystal packing is paramount for developing new therapeutic agents and functional materials.

References

- John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1989. [Link]

- John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). This compound.

- John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(8), O1989-U944. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Cambridge Crystallographic Data Centre. (n.d.). CCDC 788375: Experimental Crystal Structure Determination.

Sources

physical properties of 4-bromo-N-cyclohexylbenzenesulfonamide

An In-Depth Technical Guide to the Physical Properties of 4-bromo-N-cyclohexylbenzenesulfonamide

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a synthetic organic compound belonging to the sulfonamide class. Sulfonamides are characterized by a sulfonyl group connected to an amine group and are a cornerstone in medicinal chemistry and chemical synthesis. This guide provides a comprehensive technical overview of the core physical, structural, and spectroscopic properties of this compound, designed for researchers, scientists, and drug development professionals. The narrative emphasizes the causal relationships behind its properties and the experimental methodologies used for their determination, reflecting a synthesis of theoretical knowledge and practical application.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity and three-dimensional structure is the foundation upon which all other physicochemical and biological investigations are built.

Identification

The compound is unambiguously identified by the following descriptors:

-

IUPAC Name : this compound[1]

-

CAS Number : 7454-76-4[1]

-

Molecular Formula : C₁₂H₁₆BrNO₂S[1]

-

SMILES : C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)Br[1]

The molecular formula dictates a molecular weight of 318.23 g/mol and a monoisotopic mass of 317.00851 Da, which are critical parameters for quantitative analysis and mass spectrometry, respectively.[1]

Molecular and Crystal Structure

The structural properties of this compound in the solid state have been elucidated by single-crystal X-ray diffraction.[2][3] This technique provides unparalleled insight into bond lengths, angles, and intermolecular interactions, which collectively govern the macroscopic properties of the material.

The analysis reveals that the molecule adopts a distinct "L-shaped" conformation.[2][3][4] This shape is defined by the C1–S1–N1–C7 torsion angle of -77.8(3)°.[2][3] In the crystal lattice, molecules are organized into chains propagating along the b-axis, a structure stabilized by intermolecular N—H···O hydrogen bonds.[2][3] This specific hydrogen bonding motif is a critical determinant of the compound's melting point and solubility, as energy must be supplied to overcome these forces during phase transitions.

The crystal system is monoclinic with the space group P2₁/c.[2][3] The detailed crystallographic parameters are essential for solid-state characterization and polymorph screening, a critical step in drug development to ensure batch-to-batch consistency.

Physicochemical Properties

The physical properties of a compound determine its behavior in various environments and are crucial for designing experimental protocols, formulations, and delivery systems.

| Property | Value | Source / Method | Significance in Research & Development |

| Melting Point | 375 K (101.85 °C) | Experimental (Crystallization) | Defines solid-state stability, purity criteria, and suitable conditions for formulation processes like hot-melt extrusion.[2][3] |

| Calculated Density | 1.515 g/cm³ | X-Ray Diffraction | Important for powder flow, tablet compression, and formulation density calculations.[2][3] |

| Water Solubility | Low (predicted) | Inferred from Synthesis/LogP | The synthesis via precipitation from water suggests low aqueous solubility. Essential for predicting bioavailability and designing appropriate solvent systems. |

| Organic Solubility | Soluble in Ethyl Acetate | Experimental (Purification) | The use of ethyl acetate for crystallization confirms its solubility in moderately polar organic solvents.[2][3] |

| LogP (XLogP3) | 3.4 | Computed (PubChem) | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility, impacting pharmacokinetic profiles (ADME).[1] |

| Topological Polar Surface Area (TPSA) | 54.6 Ų | Computed (PubChem) | A value below 140 Ų is correlated with good cell permeability. This TPSA suggests the molecule is likely to cross biological membranes.[1] |

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of a molecule, confirming its identity and providing details about its electronic and vibrational states. While publicly available spectra for this specific molecule are limited, its features can be reliably predicted based on its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show distinct regions.

-

Aromatic Region (δ 7.5-8.0 ppm) : The four protons on the parasubstituted benzene ring should appear as a characteristic AA'BB' system (two doublets), a hallmark of 1,4-disubstitution.

-

Amine Proton (variable) : The N-H proton is expected as a broad singlet that is exchangeable with D₂O. Its chemical shift can vary depending on solvent and concentration.

-

Aliphatic Region (δ 1.0-3.5 ppm) : The eleven protons of the cyclohexyl ring will produce complex, overlapping multiplets in the upfield region. The proton on the carbon attached to the nitrogen (N-CH) would be the most downfield signal in this group.

-

-

¹³C NMR : Based on the molecule's symmetry, 8 distinct carbon signals are predicted.

-

Aromatic Carbons : Four signals between 120-145 ppm. The carbon attached to the bromine (C-Br) will be shifted relative to the others, as will the carbon attached to the sulfonyl group (C-S).

-

Aliphatic Carbons : Four signals for the cyclohexyl ring, with the carbon bonded to nitrogen (C-N) appearing around 50-60 ppm and the others in the 25-35 ppm range. A ¹³C NMR spectrum is noted as being available in commercial databases.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify key functional groups based on their vibrational frequencies.

-

N-H Stretch : A moderate to sharp peak around 3250-3350 cm⁻¹.

-

S=O Stretches : Two strong, characteristic absorption bands for the sulfonyl group: an asymmetric stretch around 1320-1350 cm⁻¹ and a symmetric stretch around 1140-1160 cm⁻¹.

-

Aromatic C=C Stretches : Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch : A peak in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺) : The electron ionization (EI) mass spectrum should show a molecular ion peak.

-

Isotopic Pattern : A crucial feature will be the isotopic pattern for bromine. The presence of one bromine atom will result in two peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity (approximately 1:1 ratio), which is a definitive indicator for the presence of bromine.

-

Fragmentation : Common fragmentation pathways would include the loss of the cyclohexyl radical or cleavage at the S-N bond.

Experimental Methodologies

The reliability of physical property data is contingent upon the rigor of the experimental methods used. The following protocols are foundational for the synthesis and characterization of this compound.

Synthesis Protocol

The synthesis of this compound is achieved through a nucleophilic substitution reaction.[2][3] This established method is robust and high-yielding.

Rationale : The reaction proceeds by the nucleophilic attack of the amine (cyclohexylamine) on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is conducted in water, and a base (sodium carbonate) is added to act as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion. The product's low solubility in the aqueous medium causes it to precipitate, simplifying isolation.

Step-by-Step Protocol :

-

Reactant Preparation : Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in distilled water (approx. 20 mL per gram).

-

Amine Addition : To the stirring solution at room temperature, add cyclohexylamine (1.0 eq) dropwise.

-

pH Control : Maintain the reaction mixture pH at ~8 by the controlled addition of a 3% sodium carbonate solution. The maintenance of a slightly basic pH is critical to ensure the amine is deprotonated and thus nucleophilic.

-

Reaction Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation : Collect the resulting precipitate by vacuum filtration.

-

Purification : Wash the crude solid with cold distilled water. Further purify the product by recrystallization from ethyl acetate to yield colorless prisms.[2][3]

Melting Point Determination

Rationale : The melting point is a sensitive indicator of purity. A sharp melting range (typically <1 °C) indicates a pure substance, while impurities will broaden and depress the melting range.

Step-by-Step Protocol :

-

Sample Preparation : Ensure the recrystallized sample is thoroughly dried to remove any residual solvent.

-

Loading : Load a small amount of the finely powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Measurement : Place the capillary tube in a calibrated melting point apparatus.

-

Heating : Heat the sample rapidly to about 15-20 °C below the expected melting point (375 K or 102 °C).[2][3]

-

Observation : Decrease the heating rate to 1-2 °C per minute and record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Safety and Handling

-

Personal Protective Equipment (PPE) : Always wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

-

Handling : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid :

-

Skin Contact : Wash affected area immediately with soap and plenty of water.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion : Do not induce vomiting. Rinse mouth and seek medical attention.

-

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a crystalline solid with a well-defined molecular structure stabilized by intermolecular hydrogen bonds. Its high lipophilicity, inferred from a calculated LogP of 3.4, and favorable TPSA suggest potential for biological membrane permeability, making it a compound of interest in medicinal chemistry. The established synthesis is straightforward and efficient. This guide has consolidated the key physical, structural, and spectroscopic properties, providing a solid foundation for researchers engaged in the synthesis, characterization, and application of this and related sulfonamide compounds.

References

- SpectraBase. (n.d.). This compound, N-methyl-.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1989.

- John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). This compound. ResearchGate.

- John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). 4-Bromo-N-cyclo-hexyl-benzene-sulfonamide. PubMed.

Sources

melting point of 4-bromo-N-cyclohexylbenzenesulfonamide

An In-depth Technical Guide to the Physicochemical Characterization of 4-bromo-N-cyclohexylbenzenesulfonamide

Abstract